Thymidine 5'-triphosphate sodium salt Thymidine 5'-triphosphate sodium salt DTTP is a thymidine phosphate having a triphosphate group at the 5'-position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate and a thymidine phosphate. It is a conjugate acid of a dTTP(3-).
Thymidine 5'-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Thymidine-5'-triphosphate is a natural product found in Homo sapiens and Bos taurus with data available.
dTTP is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 18423-43-3
VCID: VC0127114
InChI: InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/t6-,7+,8+;;;/m0.../s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Molecular Formula: C10H17N2Na3O14P3
Molecular Weight: 551.14 g/mol

Thymidine 5'-triphosphate sodium salt

CAS No.: 18423-43-3

Cat. No.: VC0127114

Molecular Formula: C10H17N2Na3O14P3

Molecular Weight: 551.14 g/mol

* For research use only. Not for human or veterinary use.

Thymidine 5'-triphosphate sodium salt - 18423-43-3

Specification

Description DTTP is a thymidine phosphate having a triphosphate group at the 5'-position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate and a thymidine phosphate. It is a conjugate acid of a dTTP(3-).
Thymidine 5'-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Thymidine-5'-triphosphate is a natural product found in Homo sapiens and Bos taurus with data available.
dTTP is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 18423-43-3
Molecular Formula C10H17N2Na3O14P3
Molecular Weight 551.14 g/mol
IUPAC Name trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/t6-,7+,8+;;;/m0.../s1
Standard InChI Key KAGDVGHPCCXAPY-SPSULGLQSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na]
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator